molecular formula C11H18O2 B13637965 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one

Cat. No.: B13637965
M. Wt: 182.26 g/mol
InChI Key: HXOQNZPZEIXDAN-HJWRWDBZSA-N
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Description

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxymethylene group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethylene group can participate in nucleophilic or electrophilic reactions, leading to the formation of various intermediates and products. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethoxymethylene)malononitrile: A compound with similar structural features but different reactivity and applications.

    Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: Another compound with an ethoxymethylene group, used in different synthetic applications.

Uniqueness

2-(Ethoxymethylene)-4,4-dimethylcyclohexan-1-one is unique due to its specific combination of the ethoxymethylene group and the cyclohexanone ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(2Z)-2-(ethoxymethylidene)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-4-13-8-9-7-11(2,3)6-5-10(9)12/h8H,4-7H2,1-3H3/b9-8-

InChI Key

HXOQNZPZEIXDAN-HJWRWDBZSA-N

Isomeric SMILES

CCO/C=C\1/CC(CCC1=O)(C)C

Canonical SMILES

CCOC=C1CC(CCC1=O)(C)C

Origin of Product

United States

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